6-Methoxypyridine-3-carbonyl chloride
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Description
Synthesis Analysis
While specific synthesis methods for 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are synthesized using catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of 6-Methoxypyridine-3-carbonyl chloride consists of a carbonyl group (C=O) and a chloride atom attached to the third carbon of a pyridine ring, with a methoxy group (OCH3) attached to the sixth carbon .Chemical Reactions Analysis
While specific chemical reactions involving 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are used in anti-Markovnikov hydromethylation of alkenes . This reaction involves a radical approach and is a valuable transformation in organic synthesis .Scientific Research Applications
Synthesis and Characterization of Derivatives
6-Methoxypyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of various methoxypyridine derivatives, which are valuable in medicinal chemistry and material science. For instance, a series of 2-methoxypyridine-3-carbonitriles bearing aryl substituents were synthesized, showcasing the utility of methoxypyridine derivatives in producing compounds with potential cytotoxic activities against cancer cell lines (Al‐Refai et al., 2019) Molecules.
Catalysis and Polymerization
Methoxypyridines, including derivatives of 6-methoxypyridine-3-carbonyl chloride, have been explored as catalysts or components in catalytic systems for polymerization reactions. The catalytic carbonylative polymerizations of heterocycles to synthesize polyesters and amphiphilic poly(amide-block-ester)s demonstrate the application of methoxypyridines in creating advanced polymeric materials (Liu & Jia, 2004) Journal of the American Chemical Society.
Natural Product Synthesis
Methoxypyridines serve as key intermediates or reagents in the synthesis of complex natural products. For example, they have been used in the total synthesis of Lycopodium alkaloids, where a methoxypyridine was utilized as a masked pyridone to efficiently construct the core structure of the alkaloids, demonstrating the role of methoxypyridine derivatives in complex molecule synthesis (Bisai & Sarpong, 2010) Organic letters.
Material Science and Catalysis
In material science, methoxypyridine derivatives have been studied for their role in catalysis, particularly in reactions involving carbon dioxide. Research has shown that complexes involving methoxypyridines can catalyze the coupling of carbon dioxide and epoxides to produce valuable polycarbonates and cyclic carbonates, highlighting the environmental and industrial significance of these compounds (Darensbourg et al., 2003) Inorganic chemistry.
properties
IUPAC Name |
6-methoxypyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGABUQRWWPAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591374 |
Source
|
Record name | 6-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-3-carbonyl chloride | |
CAS RN |
193538-78-2 |
Source
|
Record name | 6-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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